molecular formula C20H19N5O3 B12170568 3-(4-methoxyphenyl)-2-methyl-1-oxo-N-(4H-1,2,4-triazol-3-yl)-1,2,3,4-tetrahydroisoquinoline-4-carboxamide

3-(4-methoxyphenyl)-2-methyl-1-oxo-N-(4H-1,2,4-triazol-3-yl)-1,2,3,4-tetrahydroisoquinoline-4-carboxamide

Cat. No.: B12170568
M. Wt: 377.4 g/mol
InChI Key: KVKUPSFVEKYNQJ-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-2-methyl-1-oxo-N-(4H-1,2,4-triazol-3-yl)-1,2,3,4-tetrahydroisoquinoline-4-carboxamide is a complex organic compound that features a unique combination of functional groups, including a methoxyphenyl group, a triazole ring, and a tetrahydroisoquinoline core. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-2-methyl-1-oxo-N-(4H-1,2,4-triazol-3-yl)-1,2,3,4-tetrahydroisoquinoline-4-carboxamide typically involves multi-step synthetic routes

    Preparation of Tetrahydroisoquinoline Core: The synthesis begins with the cyclization of appropriate precursors to form the tetrahydroisoquinoline core. This step often involves the use of strong acids or bases as catalysts.

    Introduction of Methoxyphenyl Group: The methoxyphenyl group is introduced through electrophilic aromatic substitution reactions, using reagents such as methoxybenzene and suitable electrophiles.

    Formation of Triazole Ring: The triazole ring is typically formed through cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenyl)-2-methyl-1-oxo-N-(4H-1,2,4-triazol-3-yl)-1,2,3,4-tetrahydroisoquinoline-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.

Major Products Formed

Scientific Research Applications

3-(4-Methoxyphenyl)-2-methyl-1-oxo-N-(4H-1,2,4-triazol-3-yl)-1,2,3,4-tetrahydroisoquinoline-4-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structural features and biological activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-2-methyl-1-oxo-N-(4H-1,2,4-triazol-3-yl)-1,2,3,4-tetrahydroisoquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, resulting in antiproliferative effects on cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-(4-methoxyphenyl)-2-methyl-1-oxo-N-(4H-1,2,4-triazol-3-yl)-1,2,3,4-tetrahydroisoquinoline-4-carboxamide apart from similar compounds is its unique combination of functional groups, which confer distinct biological activities and chemical reactivity. The presence of the triazole ring, in particular, enhances its potential as a therapeutic agent due to its ability to interact with various biological targets.

Properties

Molecular Formula

C20H19N5O3

Molecular Weight

377.4 g/mol

IUPAC Name

3-(4-methoxyphenyl)-2-methyl-1-oxo-N-(1H-1,2,4-triazol-5-yl)-3,4-dihydroisoquinoline-4-carboxamide

InChI

InChI=1S/C20H19N5O3/c1-25-17(12-7-9-13(28-2)10-8-12)16(18(26)23-20-21-11-22-24-20)14-5-3-4-6-15(14)19(25)27/h3-11,16-17H,1-2H3,(H2,21,22,23,24,26)

InChI Key

KVKUPSFVEKYNQJ-UHFFFAOYSA-N

Canonical SMILES

CN1C(C(C2=CC=CC=C2C1=O)C(=O)NC3=NC=NN3)C4=CC=C(C=C4)OC

Origin of Product

United States

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